molecular formula C9H18O3 B3152450 Methyl 2-hydroxyoctanoate CAS No. 73634-76-1

Methyl 2-hydroxyoctanoate

Cat. No. B3152450
CAS RN: 73634-76-1
M. Wt: 174.24 g/mol
InChI Key: FPELLQRUGGAXFI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyoctanoate is a chemical compound with the molecular formula C₉H₁₈O₃ . It is also known as Methyl-2-hydroxyoctanoate and its CAS Number is 92572-96-8 .


Synthesis Analysis

The synthesis of Methyl 2-hydroxyoctanoate involves a multi-step reaction . The process starts with sodium hydride (NaH) at 70°C for 45 minutes, followed by tetrahydrofuran (THF) at 25°C for 4 hours. The next step involves acetic anhydride (Ac2O) at 140°C for 0.75 hours. This is followed by an aqueous solution of sodium hydroxide (NaOH) and methanol for 2 hours under heating. The final step involves diethyl ether .


Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxyoctanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 174.237 Da .


Physical And Chemical Properties Analysis

Methyl 2-hydroxyoctanoate is a liquid . The physical and material properties of similar compounds, such as Polyhydroxyalkanoates (PHAs), are greatly influenced by their monomer composition and chemical structure i.e. the length of the pendant groups that extend from the polymer backbone, the chemical nature of the pendant groups and the distance between the ester linkages in the polymer .

properties

IUPAC Name

methyl 2-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPELLQRUGGAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Hydroxyoctanoic acid (1.0 g) was stirred in 10% hydrogen chloride methanol solution (20 ml) at room temperature. After 1.5 hours, the reaction mixture was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with aqueous NaHCO3 solution and dried over sodium sulfate. Evaporation of the solvent under reduced pressure gave methyl 2-hydroxyoctanoate (0.684 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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